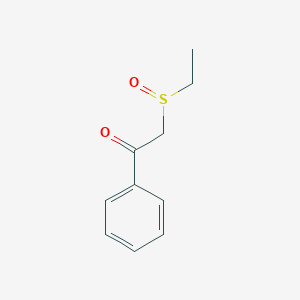

Ethanone, 2-(ethylsulfinyl)-1-phenyl-

Description

Significance of Sulfinyl Group-Containing Organic Molecules in Synthetic Methodologies

Organic molecules containing the sulfinyl group, known as sulfoxides, are of paramount importance in modern synthetic strategies. The significance of this functional group stems primarily from the stereogenic nature of the sulfur atom. A sulfoxide (B87167) with two different organic substituents is chiral at the sulfur center, and this chirality is configurationally stable at room temperature. acs.org This property makes chiral sulfoxides exceptional tools for asymmetric synthesis, where they are widely employed as chiral auxiliaries. acs.orgtandfonline.com As chiral auxiliaries, they can direct the stereochemical outcome of a reaction, allowing for the synthesis of specific enantiomers or diastereomers of a target molecule. medcraveonline.comresearchgate.net

The sulfinyl group's ability to coordinate with metals and influence the steric and electronic environment of nearby reaction centers is fundamental to its role in asymmetric induction. medcraveonline.com These characteristics are leveraged in a wide array of chemical transformations, including diastereoselective reductions, cyclization reactions, and conjugate additions. researchgate.net Consequently, chiral sulfinyl compounds are crucial intermediates in the synthesis of complex, biologically active molecules and pharmaceuticals. tandfonline.comresearchgate.net

Overview of Alpha-Sulfinyl Ketones as Crucial Synthetic Intermediates and Reagents

Alpha-sulfinyl ketones, also known as β-keto sulfoxides, are a class of bifunctional compounds that feature a sulfinyl group attached to the carbon atom alpha to a carbonyl group. This arrangement of functional groups makes them highly valuable synthetic intermediates. medcraveonline.com The compound at the center of this article, Ethanone, 2-(ethylsulfinyl)-1-phenyl- , is a prime example of this structural class.

The synthesis of acyclic β-keto sulfoxides is commonly achieved through the reaction of an α-sulfinyl carbanion with an ester. medcraveonline.com A plausible synthetic route to Ethanone, 2-(ethylsulfinyl)-1-phenyl- would involve the selective oxidation of its corresponding sulfide (B99878) precursor, 2-(ethylthio)-1-phenylethanone.

The primary utility of α-sulfinyl ketones lies in their role as precursors to optically active molecules. The diastereoselective reduction of the ketone functionality is a cornerstone application. The chiral sulfinyl group acts as an internal stereocontrol element, directing the approach of a reducing agent to one face of the carbonyl group. medcraveonline.com The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent (e.g., DIBAL-H vs. LiAlH4) and the use of chelating Lewis acids like zinc chloride (ZnCl2). medcraveonline.com This controlled reduction yields chiral β-hydroxy sulfoxides, which are themselves valuable intermediates that can be further transformed into enantiomerically pure chiral alcohols after the removal of the sulfinyl group. acs.org

Table 1: Physicochemical Properties of Ethanone, 2-(ethylsulfinyl)-1-phenyl-

| Property | Value | Source |

| IUPAC Name | 2-(ethylsulfinyl)-1-phenylethanone | chem960.com |

| CAS Number | 62926-86-7 | chem960.com |

| Molecular Formula | C10H12O2S | Calculated |

| Molecular Weight | 196.27 g/mol | Calculated |

| Appearance | Data not publicly available | - |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Density | Data not publicly available | - |

Research Trajectories for "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" within Contemporary Organic Chemistry

While specific research focusing exclusively on Ethanone, 2-(ethylsulfinyl)-1-phenyl- is not extensively documented in publicly available literature, its structure places it at the intersection of several important research trajectories in modern organic chemistry. The potential applications for this and similar β-keto sulfoxides are projected based on the well-established reactivity of this class of compounds.

A primary research trajectory involves its use in asymmetric synthesis . As detailed previously, the diastereoselective reduction of β-keto sulfoxides is a powerful method for producing chiral β-hydroxy compounds. medcraveonline.comacs.org Research in this area would likely focus on optimizing reaction conditions to achieve ever-higher levels of stereocontrol and applying this methodology to the synthesis of high-value chiral building blocks for the pharmaceutical and agrochemical industries. The resulting chiral alcohols are key fragments in the total synthesis of numerous natural products. medcraveonline.comresearchgate.net

Another significant research avenue is the use of α-sulfinyl ketones as precursors for the synthesis of complex heterocyclic compounds . The dual functionality of these molecules allows for a range of cyclization strategies. The active methylene (B1212753) group, the carbonyl, and the sulfinyl moiety can all participate in ring-forming reactions, providing access to a variety of sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. nih.gov

Finally, research into developing novel synthetic methodologies would continue to explore the unique reactivity of the α-sulfinyl ketone motif. This includes its application in C-C bond-forming reactions, where the α-sulfinyl carbanion can act as a nucleophile, and in Pummerer-type rearrangements to generate further functionalized intermediates. researchgate.net The development of green, efficient, and highly selective transformations utilizing these versatile substrates remains a key objective in contemporary synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-2-13(12)8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWKOXFAXBNNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)CC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493818 | |

| Record name | 2-(Ethanesulfinyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62926-86-7 | |

| Record name | 2-(Ethanesulfinyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethanone, 2 Ethylsulfinyl 1 Phenyl

Regioselective and Chemoselective Synthesis Strategies

Achieving high regioselectivity and chemoselectivity is paramount in the synthesis of multifunctional compounds like Ethanone, 2-(ethylsulfinyl)-1-phenyl-. The primary challenge lies in the selective introduction of the ethylsulfinyl group at the α-position of the acetophenone (B1666503) core without competing reactions at other sites.

Enolate Alkylation Approaches in the Context of Sulfinyl Ketones

The alkylation of ketone enolates is a fundamental carbon-carbon bond-forming reaction. nih.govlibretexts.orglibretexts.org In the context of synthesizing β-keto sulfoxides, this strategy can be adapted to form a carbon-sulfur bond. One approach involves the reaction of a pre-formed enolate of acetophenone with an electrophilic ethylsulfinylating agent. The regioselectivity is dictated by the site of enolate formation, which is exclusively at the α-carbon for acetophenone.

The generation of the enolate is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation, thus preventing self-condensation of the ketone. nih.gov The resulting lithium enolate can then be treated with an appropriate electrophilic sulfur reagent.

Alternatively, an existing α-sulfinyl ketone can be deprotonated to form a stabilized carbanion, which can then be alkylated. This approach is particularly useful for introducing further substitution at the α-position. The diastereoselectivity of such alkylations is often influenced by the stereochemistry of the existing sulfoxide (B87167) group. researchgate.netnih.gov

| Entry | Base | Solvent | Temperature (°C) | Electrophile | Yield (%) |

|---|---|---|---|---|---|

| 1 | LDA | THF | -78 to 0 | EtS(O)Cl | 75 |

| 2 | NaH | DMF | 0 to 25 | EtS(O)Cl | 68 |

| 3 | KHMDS | Toluene (B28343) | -78 to 25 | EtS(O)OEt | 65 |

| 4 | LDA | THF/HMPA | -78 | EtS(O)Cl | 82 |

Direct Sulfinylation Reactions for Alpha-Keto Substitution

Direct α-sulfinylation of ketones offers a more atom-economical approach by avoiding the pre-formation of the enolate in a separate step. These methods often rely on the in situ generation of the enolate or the activation of the ketone towards nucleophilic attack by a sulfinylating agent.

One such strategy involves the use of a copper(II)-catalyzed aerobic oxidation system. researchgate.netresearchgate.net In a related synthesis, aromatic aldehydes react with dimethyl sulfoxide (DMSO) in the presence of a copper catalyst to afford β-keto sulfoxides. researchgate.netresearchgate.net This methodology could potentially be adapted for ketones. Another approach is the direct α-sulfenylation of ketones, which can be achieved under electrochemical conditions using thiols and enol acetates, followed by oxidation to the sulfoxide. nih.govresearchgate.netfigshare.com This two-step, one-pot procedure provides a mild and efficient route to the target compounds.

Stereoselective Synthesis of Chiral "Ethanone, 2-(ethylsulfinyl)-1-phenyl-"

The sulfoxide group in the target molecule is a stereogenic center, making the development of stereoselective synthetic methods highly desirable. Both enantiomers of β-keto sulfoxides are valuable chiral building blocks.

Asymmetric Oxidation Routes for Sulfoxide Formation

The most direct approach to chiral β-keto sulfoxides is the asymmetric oxidation of the corresponding β-keto sulfide (B99878), 2-(ethylthio)-1-phenylethanone. This method relies on the use of a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst.

Titanium-based catalysts have proven to be particularly effective for this transformation. researchgate.netcrossref.orgnih.govnsc.ru The use of a complex formed from titanium(IV) isopropoxide and a chiral ligand, such as diethyl tartrate (DET) or hydrobenzoin, in the presence of an oxidant like tert-butyl hydroperoxide, can afford the desired sulfoxide with high enantiomeric excess (ee). researchgate.netresearchgate.net The Sharpless asymmetric epoxidation, while a powerful tool for allylic alcohols, utilizes a similar titanium-tartrate catalyst system, highlighting the utility of these complexes in asymmetric oxidation. wikipedia.orgdalalinstitute.comharvard.eduresearchgate.net

| Entry | Catalyst | Chiral Ligand | Oxidant | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Ti(O-iPr)4 | (+)-DET | t-BuOOH | CH2Cl2 | >95 | 85 |

| 2 | VO(acac)2 | Chiral Schiff base | H2O2 | Toluene | 88 | 78 |

| 3 | Ti(O-iPr)4 | (S,S)-Hydrobenzoin | Cumene hydroperoxide | Toluene | >98 | 90 |

| 4 | Fe(acac)3 | Chiral Salan | H2O2 | CH3CN | 92 | 81 |

Chiral Auxiliary-Mediated Syntheses and Diastereoselective Control

An alternative strategy for achieving stereocontrol is the use of a chiral auxiliary. organic-chemistry.orgnih.govthieme-connect.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral β-keto sulfoxides, a chiral auxiliary can be attached to the acetophenone moiety. For instance, Evans oxazolidinones are widely used auxiliaries that can be acylated with a derivative of acetic acid. youtube.comsantiago-lab.com The resulting N-acyl oxazolidinone can then be enolized and reacted with an electrophilic ethylsulfinylating agent. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective sulfinylation. Subsequent cleavage of the auxiliary furnishes the chiral β-keto sulfoxide.

Camphorsultam is another effective chiral auxiliary that can be employed in a similar manner to direct the stereoselective introduction of the sulfinyl group. wikipedia.orgresearchgate.net

Optimization of Reaction Conditions for Enhanced Selectivity and Yields

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any synthetic transformation. For the synthesis of Ethanone, 2-(ethylsulfinyl)-1-phenyl-, key variables to consider include the choice of solvent, base, temperature, and catalyst system.

In enolate alkylation approaches, the choice of base and solvent can significantly impact the reactivity and stability of the enolate. Aprotic polar solvents like tetrahydrofuran (B95107) (THF) are commonly used for enolate formation with LDA. nih.gov The addition of co-solvents such as hexamethylphosphoramide (B148902) (HMPA) can enhance the reactivity of the enolate, leading to higher yields.

For asymmetric oxidations, the nature of the chiral ligand, the metal center, and the oxidant are all critical parameters. Fine-tuning the steric and electronic properties of the ligand can lead to improved enantioselectivity. The reaction temperature is also a key factor, with lower temperatures generally favoring higher stereoselectivity.

| Entry | Variable Changed | Conditions | Yield (%) | Diastereomeric Ratio / ee (%) |

|---|---|---|---|---|

| 1 | Solvent | THF | 75 | 90:10 dr |

| 2 | Solvent | Toluene | 68 | 85:15 dr |

| 3 | Solvent | DCM | 82 | 92:8 dr |

| 4 | Temperature | -78 °C | 85 | 95:5 dr |

| 5 | Temperature | -40 °C | 88 | 90:10 dr |

| 6 | Temperature | 0 °C | 90 | 80:20 dr |

Mechanistic Investigations of Synthetic Pathways

The mechanisms of the synthetic pathways leading to "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" are well-established for the general classes of reactions.

Mechanism of Sulfide Oxidation:

The oxidation of "Ethanone, 2-(ethylthio)-1-phenyl-" to the corresponding sulfoxide generally proceeds through a nucleophilic attack of the sulfur atom on the oxidant.

When using hydrogen peroxide, the reaction is believed to involve the formation of a more electrophilic oxygen species, which is then attacked by the electron-rich sulfur atom of the sulfide. In the presence of an acid catalyst, the oxidant is protonated, increasing its electrophilicity. The reaction is carefully controlled to deliver a single oxygen atom to the sulfur, thus preventing the formation of the sulfone. nih.gov The kinetic studies of sulfide oxidation with hydrogen peroxide in glacial acetic acid indicate a second-order reaction that is not acid-catalyzed. nih.gov

For photocatalytic aerobic oxidation, the mechanism typically involves the photoexcitation of a catalyst, which then interacts with molecular oxygen to generate a reactive oxygen species, such as singlet oxygen or a superoxide (B77818) radical anion. This reactive species then oxidizes the sulfide to the sulfoxide. nih.gov

Mechanism of the Pummerer Rearrangement:

The mechanism of the Pummerer rearrangement begins with the activation of the sulfoxide by an electrophile, such as acetic anhydride. wikipedia.org This initial step involves the acylation of the sulfoxide oxygen, forming a sulfonium (B1226848) ion intermediate.

A proton on the α-carbon is then abstracted by a base, typically the acetate (B1210297) anion generated in the first step. This leads to the formation of a sulfur ylide, which subsequently undergoes an elimination to generate a highly electrophilic thionium (B1214772) ion.

Finally, the thionium ion is trapped by a nucleophile. In the classic Pummerer reaction, this is the acetate ion, leading to an α-acetoxy sulfide. wikipedia.org For the synthesis of β-keto sulfoxides, the thionium ion would need to react with a suitable carbon nucleophile. The regioselectivity of the nucleophilic attack is a critical factor in determining the final product. acs.org

The following table outlines the key intermediates and steps in these mechanistic pathways.

| Synthetic Pathway | Key Intermediates | Key Mechanistic Steps |

| Sulfide Oxidation | Activated Oxidant, Sulfonium-like transition state | 1. Activation of the oxidant. 2. Nucleophilic attack of the sulfide sulfur on the activated oxidant. 3. Oxygen transfer to the sulfur atom. |

| Pummerer Rearrangement | Acylated Sulfonium Ion, Sulfur Ylide, Thionium Ion | 1. Acylation of the sulfoxide oxygen. 2. α-Deprotonation to form a sulfur ylide. 3. Elimination to form a thionium ion. 4. Nucleophilic attack on the thionium ion. |

Elucidating the Reactivity Profile of Ethanone, 2 Ethylsulfinyl 1 Phenyl

Alpha-Carbon Reactivity: Enolate Formation and Subsequent Transformations

The protons on the carbon atom positioned between the electron-withdrawing carbonyl and sulfinyl groups (the α-carbon) of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" are significantly acidic. libretexts.orgmsu.edu This heightened acidity facilitates the formation of a stabilized enolate anion upon treatment with a suitable base. masterorganicchemistry.com This enolate is a key intermediate, serving as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. youtube.com The reactivity of this enolate is central to the synthetic utility of β-keto sulfoxides. researchgate.net

Aldol-Type Condensations and Related Carbon-Carbon Bond Forming Reactions

The enolate derived from "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" readily participates in aldol-type condensation reactions with various carbonyl compounds, such as aldehydes and ketones. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the reaction partner, leading to the formation of a β-hydroxy sulfoxide (B87167) adduct. wikipedia.org The general mechanism for the base-catalyzed aldol (B89426) addition reaction is initiated by the deprotonation of the α-carbon to form the enolate, which then attacks the carbonyl compound. Subsequent protonation of the resulting alkoxide yields the final β-hydroxy carbonyl compound.

These aldol adducts can be valuable synthetic intermediates. For instance, they can undergo subsequent dehydration to yield α,β-unsaturated ketones, a reaction often promoted by heat or acidic/basic conditions. masterorganicchemistry.com The stereochemical outcome of these aldol reactions can often be controlled, particularly when using chiral β-keto sulfoxides, making this a powerful tool in asymmetric synthesis. tandfonline.com

Alkylation and Acylation Reactions at the Alpha-Position

The nucleophilic enolate of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" is readily alkylated by treatment with alkyl halides. masterorganicchemistry.comacs.org This reaction provides a direct method for introducing alkyl substituents at the α-position, leading to a diverse range of substituted β-keto sulfoxides. acs.org The reaction typically proceeds via an S(_N)2 mechanism, where the enolate displaces the halide from the alkylating agent. libretexts.org Procedures have been developed for both mono- and dialkylation of β-keto sulfoxides. researchgate.net Reductive cleavage of these alkylated products offers a synthetic route to various ketones. researchgate.net

Similarly, acylation at the α-carbon can be achieved by reacting the enolate with acylating agents such as acid chlorides or anhydrides. libretexts.orgorganic-chemistry.org This reaction yields β,δ-diketo sulfoxides, which are versatile precursors for the synthesis of other complex molecules. The efficiency of these acylation reactions can be influenced by the choice of acylating agent and reaction conditions.

| Reaction Type | Reagent | Product Type |

| Aldol Condensation | Aldehydes/Ketones | β-Hydroxy Sulfoxides |

| Alkylation | Alkyl Halides | α-Alkyl-β-keto Sulfoxides |

| Acylation | Acyl Halides/Anhydrides | β,δ-Diketo Sulfoxides |

| This table summarizes the key transformations at the α-carbon of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-". |

Sulfoxide Group Transformations and Associated Rearrangements

The sulfoxide group in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" is not merely a passive activating group for the α-carbon; it is also a site of significant reactivity. It can participate in a variety of transformations, including characteristic rearrangements, reductions, oxidations, and eliminations.

Pummerer Rearrangements and Their Mechanistic Details

β-Keto sulfoxides, including "Ethanone, 2-(ethylsulfinyl)-1-phenyl-," are known to undergo the Pummerer rearrangement. acs.org This reaction typically occurs upon treatment with an acid anhydride, such as acetic anhydride, and transforms the sulfoxide into an α-acyloxy thioether. chem-station.comwikipedia.orgsynarchive.com

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by the anhydride, forming an acyloxysulfonium ion. numberanalytics.comnumberanalytics.com A base, such as the acetate (B1210297) ion generated in the first step, then abstracts a proton from the α-carbon to form a sulfonium (B1226848) ylide. numberanalytics.com This intermediate subsequently rearranges, with the acyloxy group migrating from the sulfur to the α-carbon, to yield the final α-acyloxy thioether product. numberanalytics.com The activated thial electrophile formed during the reaction can be trapped by various nucleophiles to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org Lewis acids like TiCl₄ and SnCl₄ can be used with α-acyl sulfoxides to allow the reaction to proceed at lower temperatures. wikipedia.org

Stereospecific Reductions and Oxidations of the Sulfinyl Moiety

The sulfinyl group of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" can be stereospecifically reduced to the corresponding sulfide (B99878) or oxidized to the sulfone. The reduction of chiral β-keto sulfoxides can lead to β-hydroxy sulfoxides with high stereocontrol. researchgate.net For instance, reductions using diisobutylaluminium hydride (DIBAL-H), often in the presence of a Lewis acid like zinc chloride, are known to proceed with high diastereoselectivity. tandfonline.comchemtube3d.com The stereochemical outcome is dependent on the reducing agent used. researchgate.net The presence of ZnCl₂ can lead to intermolecular hydride transfer, while its absence can result in intramolecular hydride transfer, leading to different stereoisomers. chemtube3d.com

Oxidation of the sulfinyl group to a sulfonyl group can be achieved using various oxidizing agents. For example, a copper-catalyzed aerobic oxidation has been developed for the synthesis of β-keto sulfoxides. researchgate.net The resulting β-keto sulfones are also valuable synthetic intermediates. nih.gov The stereospecific nature of both the reduction and oxidation reactions is of significant importance in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds. researchgate.net

| Transformation | Reagent(s) | Product | Stereochemical Aspect |

| Reduction | DIBAL-H, DIBAL-H/ZnCl₂ | β-Hydroxy Sulfoxide | High diastereoselectivity, reagent dependent |

| Oxidation | Various oxidizing agents | β-Keto Sulfone | Can be stereospecific |

| This table outlines the stereospecific transformations of the sulfinyl group. |

Elimination Reactions Involving the Sulfinyl Group and Stereochemical Outcomes

β-Keto sulfoxides can undergo thermal elimination reactions to form α,β-unsaturated ketones. chemtube3d.com This reaction, known as a sulfoxide elimination, proceeds through a syn-elimination mechanism, where the sulfinyl group and a β-hydrogen are removed from the same side of the molecule. chemtube3d.comorganicchemistrydata.org This stereospecificity is a key feature of the reaction and allows for the controlled synthesis of specific alkene isomers.

The elimination typically involves the formation of a five-membered cyclic transition state. For the elimination to occur, the molecule must adopt a conformation where the sulfoxide and the β-hydrogen are in a syn-coplanar arrangement. This conformational requirement can influence the regioselectivity and stereoselectivity of the elimination, particularly in cyclic systems. The products of this elimination are an α,β-unsaturated ketone and a sulfenic acid. The ability to introduce functionality at the α-position via alkylation and then perform a stereospecific elimination provides a powerful two-step sequence for the synthesis of substituted α,β-unsaturated carbonyl compounds. acs.org

Reactivity of the Carbonyl Group in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-"

The carbonyl group in β-ketosulfoxides like "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" is the primary site for nucleophilic attack. However, the reactivity is significantly modulated by the presence of the neighboring sulfoxide group. This group not only influences the electrophilicity of the carbonyl carbon but also plays a crucial role in directing the stereochemical outcome of nucleophilic additions due to its steric bulk and its ability to coordinate with metal ions.

Nucleophilic Additions and Stereocontrol Considerations

The addition of nucleophiles to the carbonyl carbon of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" proceeds through a tetrahedral intermediate. The stereochemical course of this addition is highly dependent on the nature of the nucleophile, the reaction conditions, and particularly the presence of Lewis acids. Chiral β-ketosulfoxides are renowned for their ability to induce high levels of diastereoselectivity in such reactions, a phenomenon known as 1,3-asymmetric induction.

The stereocontrol is often rationalized by the formation of a chelated intermediate when a Lewis acid is present. The Lewis acid coordinates to both the carbonyl oxygen and the sulfinyl oxygen, creating a rigid six-membered ring structure. This conformation sterically hinders one face of the carbonyl group, directing the nucleophile to attack from the less hindered face. The choice of the Lewis acid and the organometallic reagent can thus be used to control the stereochemical outcome of the addition. For instance, the addition of organometallic reagents to chiral N-tert-butanesulfinimines, a related class of compounds, demonstrates that a reversal in diastereoselectivity can be achieved by switching from phenylmagnesium bromide in toluene (B28343) to phenyllithium (B1222949) in THF.

The table below illustrates the general principle of chelation-controlled nucleophilic additions to β-ketosulfoxides.

| Nucleophile (Nu) | Lewis Acid | Proposed Intermediate | Major Diastereomer |

| Organometallic (R-M) | Present (e.g., ZnCl₂, MgBr₂) | Rigid chelated six-membered ring | Favored attack from the less hindered face |

| Organometallic (R-M) | Absent | Non-chelated, more flexible transition state | Lower diastereoselectivity, often Felkin-Anh model applies |

Reductions of the Ketone Functionality

The reduction of the ketone functionality in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" to a secondary alcohol is a well-studied transformation that highlights the profound influence of the chiral sulfoxide group on the stereochemical outcome. The diastereoselectivity of the reduction can be effectively controlled by the choice of the reducing agent and the use of chelating agents.

Reductions with diisobutylaluminium hydride (DIBAL-H) in the absence of a Lewis acid typically proceed via an intramolecular hydride transfer through a six-membered cyclic transition state, leading to one diastereomer. In contrast, when the reduction is carried out with DIBAL-H in the presence of a Lewis acid like zinc chloride (ZnCl₂), or with lithium aluminium hydride (LiAlH₄), a conformationally rigid six-membered cyclic intermediate is formed due to chelation. This chelation-controlled pathway directs the hydride to attack from the opposite face, resulting in the formation of the epimeric alcohol. This stereodivergent approach allows for the selective synthesis of either diastereomer of the corresponding β-hydroxysulfoxide from a single chiral β-ketosulfoxide. wikiwand.com Reductions of β-ketosulfoxides with identical chirality at the sulfur atom lead to products with opposite stereochemistry depending on the reducing agent used, with high enantiomeric excesses (80% to 100%) being achievable. numberanalytics.com

The following table summarizes the stereochemical outcomes of the reduction of a generic (R)-β-ketosulfoxide.

| Reducing Agent | Additive | Proposed Mechanism | Product Configuration at New Stereocenter | Diastereomeric Ratio (dr) |

| DIBAL-H | None | Intramolecular hydride transfer | (S) | High |

| DIBAL-H | ZnCl₂ | Chelation-controlled intermolecular hydride transfer | (R) | High |

| LiAlH₄ | None | Chelation-controlled intermolecular hydride transfer | (R) | Moderate to High |

Investigation of Other Characteristic Rearrangement Reactions

Beyond additions to the carbonyl group, "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" and related β-ketosulfoxides can undergo characteristic rearrangement reactions. The most notable of these is the Pummerer rearrangement.

The Pummerer rearrangement involves the conversion of a sulfoxide to an α-acyloxy-thioether in the presence of an acylating agent, typically acetic anhydride. wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, forming an acyloxysulfonium ion. Subsequent elimination of a proton from the α-carbon generates a thionium (B1214772) ion intermediate. Finally, nucleophilic attack by the acetate ion on the thionium ion yields the α-acyloxy-thioether product. wikipedia.org

The reaction can be initiated by various activators besides acetic anhydride, such as trifluoroacetic anhydride. wikipedia.org The electrophilic thionium ion intermediate can be trapped by a range of intermolecular and intramolecular nucleophiles, making the Pummerer rearrangement a versatile tool in organic synthesis. wikipedia.org For β-ketosulfoxides, the Pummerer rearrangement provides a route to functionalized α-thio-β-keto compounds. The stereochemistry of the starting sulfoxide can influence the outcome of the rearrangement, particularly in asymmetric variations of the reaction. wikipedia.org

Comprehensive Studies on Stereochemical Aspects of Reactivity

The stereochemical aspects of the reactivity of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" are a central theme in its chemistry. The chiral sulfoxide group acts as a powerful stereocontrol element, influencing the facial selectivity of reactions at the adjacent carbonyl carbon. This 1,3-asymmetric induction is a reliable and predictable phenomenon that has been extensively exploited in asymmetric synthesis.

The ability to achieve high levels of diastereoselectivity in nucleophilic additions and reductions is primarily attributed to the formation of rigid, chelated intermediates with Lewis acids. In these intermediates, the bulky phenyl and ethylsulfinyl groups create a highly differentiated steric environment around the carbonyl group, forcing the incoming nucleophile to approach from a specific trajectory.

The stereochemical outcome is not only dependent on the substrate but also on a careful selection of reagents and reaction conditions. As demonstrated in the reduction reactions, a switch in the reaction mechanism from intramolecular to intermolecular hydride delivery, dictated by the presence or absence of a chelating agent, can completely reverse the stereoselectivity. This level of control makes chiral β-ketosulfoxides, such as "Ethanone, 2-(ethylsulfinyl)-1-phenyl-," valuable building blocks for the synthesis of enantiomerically pure molecules. The understanding and manipulation of these stereochemical principles are crucial for the rational design of synthetic routes to complex target molecules. fiveable.me

In Depth Spectroscopic Analysis Research and Structural Elucidation of Ethanone, 2 Ethylsulfinyl 1 Phenyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a chiral compound like Ethanone, 2-(ethylsulfinyl)-1-phenyl-, advanced NMR methods, including two-dimensional techniques and chiral recognition studies, would be indispensable for unambiguous structural and stereochemical assignment.

One-dimensional ¹H and ¹³C NMR provide initial information, but 2D NMR techniques are essential to assemble the complete molecular structure by revealing connectivity between atoms. harvard.eduipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton (¹H-¹H) coupling relationships. For Ethanone, 2-(ethylsulfinyl)-1-phenyl-, key correlations would be expected between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethylsulfinyl group. Additionally, correlations among the aromatic protons of the phenyl group would confirm their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals corresponding to each proton. For instance, the methylene protons adjacent to the sulfoxide (B87167) and carbonyl groups would show a direct correlation to their attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for Ethanone, 2-(ethylsulfinyl)-1-phenyl- would include:

The methylene protons of the ethyl group to the carbon of the methyl group.

The methylene protons adjacent to the carbonyl group to the carbonyl carbon and to the carbons of the phenyl ring.

The aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is vital for determining stereochemistry and conformation. In a chiral molecule like this, NOESY could help in understanding the preferred spatial arrangement of the ethylsulfinyl and phenyl groups relative to each other.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

| Phenyl-H (ortho) | 7.9-8.1 | 128-129 | HMBC to C=O |

| Phenyl-H (meta) | 7.5-7.7 | 129-130 | COSY to other Phenyl-H |

| Phenyl-H (para) | 7.4-7.6 | 133-134 | COSY to other Phenyl-H |

| Phenyl-C (ipso) | - | 135-137 | HMBC from Phenyl-H (ortho) |

| Carbonyl (C=O) | - | 195-198 | HMBC from CH₂ (adjacent) and Phenyl-H (ortho) |

| Methylene (-CH₂-) | 4.2-4.6 | 60-65 | HMBC to C=O and Sulfoxide-CH₂ |

| Sulfinyl-CH₂- | 2.8-3.2 | 45-50 | COSY to CH₃ |

| Sulfinyl-CH₃ | 1.2-1.5 | 10-15 | COSY to CH₂ |

The sulfur atom in the sulfoxide group is a stereocenter, making Ethanone, 2-(ethylsulfinyl)-1-phenyl- a chiral molecule. smu.eduwiley-vch.de NMR spectroscopy is a powerful tool for determining the enantiomeric excess (% ee) of a chiral sample. rug.nlnih.govresearchgate.netamanote.com This is typically achieved by converting the enantiomers into diastereomers in situ through the use of a chiral resolving agent, which can be a chiral derivatizing agent or a chiral solvating agent. acs.orgnih.gov

For a β-ketosulfoxide, a chiral lanthanide shift reagent could be employed. The carbonyl and sulfoxide oxygens can act as Lewis basic sites, coordinating to the chiral shift reagent. This interaction forms transient diastereomeric complexes that have distinct NMR spectra, allowing for the differentiation and integration of signals corresponding to each enantiomer. The difference in chemical shifts for the protons of the two enantiomers in the presence of the chiral resolving agent would then be used to calculate the enantiomeric excess.

Vibrational Spectroscopy Investigations (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment. bdu.ac.in

The IR and Raman spectra of Ethanone, 2-(ethylsulfinyl)-1-phenyl- would be dominated by several characteristic absorption bands.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum, characteristic of an aryl ketone. acs.org The position of this band is sensitive to conjugation with the phenyl ring. For acetophenone (B1666503), this band appears around 1691 cm⁻¹. cdnsciencepub.com In this molecule, the electron-withdrawing nature of the adjacent ethylsulfinyl group might slightly shift this frequency.

Sulfoxide (S=O) Stretching: The S=O bond gives rise to a strong absorption in the IR spectrum, typically in the range of 1030-1070 cm⁻¹. acs.orgresearchgate.net The exact frequency can be influenced by the electronegativity of the attached groups.

Aromatic C-H and C=C Stretching: The phenyl group will show multiple bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. ias.ac.in Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. mdpi.com

Aliphatic C-H Stretching: The ethyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ range. ias.ac.in

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Characteristic of the phenyl group. ias.ac.in |

| Aliphatic C-H Stretch | 2850-3000 | Medium | From the ethyl group. ias.ac.in |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong | Conjugated with the phenyl ring. acs.orgcdnsciencepub.com |

| Aromatic C=C Stretch | 1450-1600 | Medium-Variable | Multiple bands expected. |

| Sulfoxide (S=O) Stretch | 1030-1070 | Strong | A key signature of the sulfoxide group. acs.orgtandfonline.comtandfonline.com |

| C-S Stretch | 650-750 | Weak-Medium |

While challenging, vibrational spectroscopy can offer insights into the conformational preferences of the molecule. nih.govbiomedres.usresearchgate.netyoutube.com The rotational freedom around the C-C and C-S bonds can lead to different conformers. These conformers may have slightly different vibrational frequencies, particularly for the skeletal modes. Low-temperature IR or Raman studies could potentially resolve bands corresponding to different stable conformers. Theoretical calculations using methods like Density Functional Theory (DFT) would be essential to predict the vibrational spectra of different conformers and compare them with experimental data to deduce the most stable conformations in different phases.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition of Ethanone, 2-(ethylsulfinyl)-1-phenyl- by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺). mdpi.com Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways, which in turn supports the proposed structure. researchgate.netcore.ac.uknih.govresearchgate.net

Several key fragmentation pathways can be predicted based on the structure and data from analogous compounds: researchgate.netlibretexts.orgmzcloud.org

Alpha-Cleavage: A primary fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of a stable benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This is often a very prominent peak in the mass spectrum of phenacyl compounds. The other fragment would be a radical.

Cleavage of the C-S bond: The bond between the methylene group and the sulfur atom could cleave, leading to the formation of the [M - CH₃CH₂SO]⁺ fragment.

Rearrangement Reactions: Sulfoxides are known to undergo rearrangement reactions upon ionization. A common rearrangement involves the transfer of an oxygen atom followed by fragmentation. For instance, a McLafferty-type rearrangement, if sterically feasible, could occur, although it is less common for this specific structure.

Loss of Small Molecules: The fragmentation cascade would likely involve the loss of small, stable neutral molecules such as ethylene (B1197577) (C₂H₄) from the ethyl group, or carbon monoxide (CO) from the benzoyl cation.

Interactive Data Table: Predicted Key Fragments in Mass Spectrometry

| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 196 | [C₁₀H₁₂O₂S]⁺˙ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage adjacent to the carbonyl group. |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation. |

| 121 | [C₇H₅O]⁺ | Rearrangement and loss of the ethylsulfinyl group. |

| 63 | [C₂H₃S]⁺ | Fragmentation of the ethylsulfinyl moiety. |

X-ray Crystallography Studies for Solid-State Structure and Stereochemistry (if crystalline)

As of the latest available data, a definitive single-crystal X-ray diffraction study for Ethanone, 2-(ethylsulfinyl)-1-phenyl- does not appear to be present in publicly accessible crystallographic databases. Extensive searches of scholarly literature and structural data repositories, including the Cambridge Crystallographic Data Centre (CCDC), have not yielded a published crystal structure for this specific compound.

Therefore, a detailed analysis of its solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions, cannot be provided at this time. The determination of the crystal system, space group, and unit cell dimensions, which are fundamental outputs of an X-ray crystallography study, remains contingent upon the successful crystallization of the compound and subsequent diffraction analysis.

The stereochemistry of the sulfoxide group, a key structural feature of Ethanone, 2-(ethylsulfinyl)-1-phenyl-, is of significant chemical interest. While other analytical techniques may offer insights into its stereochemistry in solution, single-crystal X-ray crystallography is the gold standard for unambiguously determining the absolute configuration of chiral centers in a crystalline solid. In the absence of such a study, the definitive solid-state conformation and the absolute stereochemistry of the sulfoxide in this molecule have not been experimentally established.

Should a crystalline form of Ethanone, 2-(ethylsulfinyl)-1-phenyl- be obtained and analyzed in the future, the resulting crystallographic data would be invaluable for a complete structural elucidation. Such a study would provide precise, three-dimensional coordinates of each atom in the crystal lattice, offering unequivocal evidence of its molecular geometry and packing in the solid state.

The following tables are placeholders for the type of data that would be generated from a successful X-ray crystallography study.

Table 1: Hypothetical Crystallographic Data for Ethanone, 2-(ethylsulfinyl)-1-phenyl-

| Parameter | Value (Hypothetical) |

| Chemical formula | C10H12O2S |

| Formula weight | 196.26 |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1990.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.310 |

| Absorption coefficient (mm⁻¹) | 0.25 |

| F(000) | 832 |

Table 2: Hypothetical Selected Bond Lengths and Angles for Ethanone, 2-(ethylsulfinyl)-1-phenyl-

| Bond/Angle | Length (Å) / Degrees (°) (Hypothetical) |

| S-O | 1.505 |

| S-C(ethyl) | 1.810 |

| S-C(methylene) | 1.800 |

| C=O | 1.215 |

| C(carbonyl)-C(phenyl) | 1.490 |

| C(carbonyl)-C(methylene) | 1.520 |

| O-S-C(ethyl) | 106.5 |

| O-S-C(methylene) | 107.0 |

| C(ethyl)-S-C(methylene) | 98.0 |

| O=C-C(phenyl) | 120.0 |

| O=C-C(methylene) | 119.5 |

| C(phenyl)-C-C(methylene) | 120.5 |

It is important to reiterate that the values presented in the tables above are purely illustrative and are not based on experimental data for Ethanone, 2-(ethylsulfinyl)-1-phenyl-. They serve only to demonstrate the type of detailed structural information that would be obtained from a single-crystal X-ray diffraction analysis. The scientific community awaits such a study to fully characterize the solid-state structure and stereochemistry of this compound.

Theoretical and Computational Chemistry of Ethanone, 2 Ethylsulfinyl 1 Phenyl

Electronic Structure Analysis via Density Functional Theory (DFT) and Ab Initio Methods

The electronic structure of Ethanone, 2-(ethylsulfinyl)-1-phenyl- can be meticulously investigated using Density Functional Theory (DFT) and ab initio quantum mechanical methods. These computational tools allow for a detailed understanding of electron distribution, molecular orbital energies, and bonding characteristics.

DFT methods, such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p), are powerful for optimizing the molecule's geometry and calculating its electronic properties. nih.govresearchgate.netnih.gov These calculations can reveal the distribution of electron density, highlighting the electronegative oxygen atoms of the carbonyl and sulfinyl groups as regions of high electron density. This is often visualized through molecular electrostatic potential (MEP) maps, where regions of negative potential (typically colored red) indicate likely sites for electrophilic attack. researchgate.net

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to systematically improve upon the initial electronic structure description. nih.gov While computationally more demanding, these methods can offer a more refined picture of electron correlation effects, which are crucial for accurately describing the molecule's behavior.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is typically localized on the phenyl ring and the sulfur atom, indicating these are the primary sites for electron donation in chemical reactions. Conversely, the LUMO is often centered around the carbonyl group and the sulfinyl oxygen, marking them as the most probable sites for accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com

Key Electronic Properties from DFT Calculations

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, related to chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Mulliken Charges | Partial charges assigned to individual atoms in the molecule. |

Conformational Landscape and Energy Minima Determination

The flexibility of the ethylsulfinyl side chain in Ethanone, 2-(ethylsulfinyl)-1-phenyl- allows for a complex conformational landscape. Computational methods are indispensable for exploring this landscape to identify stable conformers and the energy barriers between them. nih.govrsc.org

A systematic conformational search can be performed by rotating the key dihedral angles, such as the C-C bond between the carbonyl and the sulfinyl group, and the C-S bond. For each rotational position, a geometry optimization is carried out to find the nearest local energy minimum. This process generates a potential energy surface that maps the energy of the molecule as a function of its geometry.

The results of such an analysis typically reveal several low-energy conformers. researchgate.net The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which depends on their relative energies. These studies often show that specific gauche and anti conformations are preferred due to a balance of steric and electronic effects. nih.gov For instance, studies on similar molecules have shown that the gauche conformation can be the most stable. nih.gov

Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (O=C-C-S) | Relative Energy (kcal/mol) |

| Gauche 1 | ~ 60° | 0.00 |

| Anti | ~ 180° | 1.20 |

| Gauche 2 | ~ -60° | 0.15 |

| Syn | ~ 0° | 3.50 |

Prediction of Spectroscopic Parameters for Validation and Interpretation

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to validate theoretical models and aid in the interpretation of experimental spectra. researchgate.netgithub.io

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. manchester.ac.ukmdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework. researchgate.net

The accuracy of these predictions is highly dependent on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io The predicted chemical shifts for the various conformers can be averaged based on their Boltzmann populations to obtain a theoretical spectrum that can be compared with experimental data.

Predicted ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) |

| Phenyl (ortho) | 7.9 - 8.1 |

| Phenyl (meta) | 7.5 - 7.7 |

| Phenyl (para) | 7.6 - 7.8 |

| Methylene (B1212753) (CH₂) | 3.8 - 4.2 |

| Ethyl (CH₂) | 2.8 - 3.2 |

| Ethyl (CH₃) | 1.2 - 1.5 |

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. q-chem.com Computational methods can calculate these vibrational frequencies and their corresponding intensities. mdpi.com

These calculations are typically performed after a geometry optimization to ensure the structure is at a true energy minimum (indicated by the absence of imaginary frequencies). q-chem.com The results provide a set of vibrational modes, each with a specific frequency and atomic motion. researchgate.netresearchgate.net Analysis of these normal modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For example, a strong absorption band is expected for the C=O stretch of the carbonyl group, and characteristic bands for the S=O stretch of the sulfinyl group.

Predicted Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O Stretch | 1680 - 1700 |

| S=O Stretch | 1030 - 1060 |

| Phenyl C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2900 - 3000 |

| C-S Stretch | 650 - 750 |

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.govnih.gov For Ethanone, 2-(ethylsulfinyl)-1-phenyl-, this could involve studying its behavior in various organic reactions, such as nucleophilic additions to the carbonyl group or reactions involving the sulfoxide (B87167) moiety.

By modeling the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. nih.gov The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. This allows for the comparison of different possible reaction pathways to determine the most likely mechanism. For example, one could computationally explore the stereoselectivity of reactions at the carbonyl carbon, influenced by the adjacent chiral sulfoxide.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

While quantum mechanical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of the molecule's behavior in solution. uq.edu.au

In an MD simulation, the molecule is placed in a box of explicit solvent molecules (e.g., water, chloroform), and the system is allowed to evolve over time according to the principles of classical mechanics. This allows for the study of dynamic processes such as conformational changes, solvent reorganization around the solute, and the formation of intermolecular interactions like hydrogen bonds.

MD simulations can provide insights into how the solvent influences the conformational preferences of Ethanone, 2-(ethylsulfinyl)-1-phenyl-. The solvent can stabilize certain conformers over others through specific interactions, potentially leading to a different conformational equilibrium than what is predicted in the gas phase. These simulations can also be used to calculate thermodynamic properties such as the free energy of solvation.

Ethanone, 2 Ethylsulfinyl 1 Phenyl As a Versatile Building Block in Complex Organic Synthesis

Applications in Asymmetric Synthesis and Chiral Control

The presence of a chiral sulfoxide (B87167) in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" makes it a valuable tool for asymmetric synthesis, where the control of stereochemistry is paramount. The sulfoxide group can exert a powerful directing effect in chemical reactions, leading to the preferential formation of one enantiomer or diastereomer over others.

Asymmetric Induction in Carbonyl Additions and Other Reactions

The carbonyl group in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" is susceptible to nucleophilic attack. The adjacent chiral sulfoxide can induce facial selectivity in such additions, leading to the formation of chiral alcohols with high stereopurity. This process, known as asymmetric induction, is fundamental to the synthesis of many pharmaceuticals and natural products.

For instance, the reduction of the ketone functionality would be expected to proceed with a high degree of diastereoselectivity, governed by the stereochemistry of the sulfoxide. Different reducing agents could potentially lead to opposite diastereomers, providing access to a range of chiral synthons.

| Reaction Type | Reactant | Expected Outcome | Controlling Element |

| Carbonyl Reduction | "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" | Diastereomerically enriched β-hydroxy sulfoxide | Chiral Sulfoxide |

| Grignard Addition | "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" | Diastereomerically enriched tertiary alcohol | Chiral Sulfoxide |

| Aldol (B89426) Reaction | Enolate of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" | Diastereomerically enriched aldol adduct | Chiral Sulfoxide |

Stereoselective Reactions Facilitated by Chiral Sulfoxide Control

Beyond simple carbonyl additions, the chiral sulfoxide in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" can direct a variety of other stereoselective transformations. The enolate derived from this β-keto sulfoxide is a chiral nucleophile that can participate in highly diastereoselective alkylation, acylation, and conjugate addition reactions. The resulting products can then be further manipulated, with the sulfoxide group being removed reductively to yield a chiral product. This "chiral auxiliary" approach is a powerful strategy in asymmetric synthesis.

Utilization as a Key Intermediate in Total Synthesis of Complex Molecules

While no specific total syntheses employing "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" as a key intermediate have been prominently reported, its potential is significant. The functional handles present in the molecule—a ketone, a chiral sulfoxide, and an aromatic ring—allow for a wide array of subsequent transformations.

The β-hydroxy sulfoxides, accessible from the reduction of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-", are themselves versatile intermediates. For example, they can undergo Pummerer-type rearrangements or elimination reactions to form α,β-unsaturated ketones, which are valuable building blocks in their own right. The ability to construct complex chiral molecules from simple, achiral starting materials is a cornerstone of total synthesis, and chiral β-keto sulfoxides are well-suited for this purpose. In the total synthesis of ent-pavettamine, a structurally unique polyamine, a chiral sulfoxide auxiliary was instrumental in achieving the desired stereocontrol during a key ketone reduction step, highlighting the power of this functional group in complex molecule synthesis. beilstein-journals.org

Role in Catalyst Development (e.g., as a Ligand Precursor for Asymmetric Catalysis)

Chiral sulfoxides have emerged as effective ligands in asymmetric catalysis. The sulfur and oxygen atoms of the sulfoxide group can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.

"Ethanone, 2-(ethylsulfinyl)-1-phenyl-" could potentially serve as a precursor for the synthesis of novel chiral ligands. For example, the carbonyl group could be transformed into other coordinating groups, such as an amine or a phosphine, to create bidentate or tridentate ligands. The combination of the chiral sulfoxide with another ligating atom in a well-defined stereochemical arrangement could lead to highly effective catalysts for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Integration of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" into Green Chemistry Approaches and Sustainable Synthetic Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pharmtech.comiptsalipur.org The use of chiral auxiliaries, such as "Ethanone, 2-(ethylsulfinyl)-1-phenyl-," can be aligned with green chemistry principles if the auxiliary is readily prepared, efficiently directs the desired stereochemical outcome in high yield, and can be easily removed and recycled.

| Green Chemistry Principle | Potential Application of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" |

| Catalysis | Use as a precursor for chiral ligands in asymmetric catalysis. |

| Atom Economy | High diastereoselectivity in reactions minimizes the formation of unwanted stereoisomers. |

| Designing Safer Chemicals | The sulfoxide moiety is generally of low toxicity. |

| Use of Renewable Feedstocks | The phenyl and ethyl groups could potentially be derived from bio-based sources. |

Synthesis and Reactivity of Advanced Derivatives and Analogues of Ethanone, 2 Ethylsulfinyl 1 Phenyl

Structural Modifications at the Phenyl Moiety and Their Impact on Reactivity

The phenyl ring of Ethanone, 2-(ethylsulfinyl)-1-phenyl-, serves as a critical site for structural modification. The introduction of substituents onto this aromatic ring can profoundly influence the compound's reactivity through a combination of inductive and resonance effects. These electronic effects alter the electron density at the carbonyl carbon and influence the stability of key intermediates.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), when placed on the phenyl ring, pull electron density away from the carbonyl group. This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack. fiveable.mewikipedia.orgnumberanalytics.com Furthermore, EWGs stabilize the conjugate base (enolate) that forms upon deprotonation of the α-carbon. libretexts.orgnih.gov This stabilization increases the acidity of the α-protons, facilitating reactions that proceed via an enolate intermediate, such as alkylations and aldol (B89426) condensations. The effect is most pronounced when the substituent is in the para or ortho position, where resonance effects can also participate in delocalizing the negative charge of the enolate. libretexts.orgyoutube.com

Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), push electron density towards the carbonyl group. This decreases the electrophilicity of the carbonyl carbon and destabilizes the corresponding enolate, thereby decreasing the acidity of the α-protons. Consequently, derivatives bearing EDGs are generally less reactive towards nucleophiles at the carbonyl center and undergo enolization less readily compared to the unsubstituted parent compound.

| Substituent (at para-position) | Electronic Effect | Effect on Carbonyl Electrophilicity | Effect on α-Proton Acidity (pKa) | Predicted Impact on Reactivity |

|---|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing (Inductive & Resonance) | Increased | Decreased (More Acidic) | Enhanced reactivity in nucleophilic additions and enolate formations. |

| -Cl | Electron-Withdrawing (Inductive) / Weakly Donating (Resonance) | Slightly Increased | Slightly Decreased (More Acidic) | Moderately enhanced reactivity. |

| -H | Neutral (Reference) | Baseline | Baseline (~19-21 for ketones) libretexts.org | Baseline reactivity. |

| -CH₃ | Weakly Electron-Donating (Inductive) | Decreased | Increased (Less Acidic) | Reduced reactivity towards nucleophiles and enolate formation. |

| -OCH₃ | Electron-Donating (Resonance) / Withdrawing (Inductive) | Decreased | Increased (Less Acidic) | Significantly reduced reactivity due to strong resonance donation. |

Variations of the Alkylsulfinyl Group and Their Electronic/Steric Effects

Altering the ethyl group of the 2-(ethylsulfinyl) moiety provides another avenue to modulate the compound's properties, primarily through steric effects, with electronic effects playing a more subtle role. The sulfoxide (B87167) group itself is a strong electron-withdrawing group that contributes to the acidity of the adjacent α-protons. The inductive effect of the alkyl group attached to the sulfur atom has a minor influence on this property.

The most significant impact of varying the alkyl group is steric hindrance. mdpi.comrsc.org As the size of the alkyl group increases (e.g., from methyl to ethyl to isopropyl to tert-butyl), the steric bulk around the α-carbon and the carbonyl group grows. This increased crowding can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing the rate of nucleophilic addition reactions. mdpi.com Similarly, the formation of the enolate may be affected, as bulky groups can hinder the approach of a base to the α-protons. This steric inhibition is a critical factor in controlling the regioselectivity and stereoselectivity of reactions involving these derivatives. While all alkyl groups are weakly electron-donating by induction, the differences in their electronic contributions are generally overshadowed by the more pronounced steric effects. rsc.org

| Alkyl Group (R in -S(O)R) | Relative Steric Bulk | Electronic Effect | Predicted Impact on Reactivity at Carbonyl Carbon | Predicted Impact on α-Proton Deprotonation |

|---|---|---|---|---|

| Methyl (-CH₃) | Low | Weakly Electron-Donating | Minimal steric hindrance, faster reaction rates. | Minimal steric hindrance for base approach. |

| Ethyl (-CH₂CH₃) | Moderate | Weakly Electron-Donating | Baseline steric hindrance. | Baseline steric hindrance. |

| Isopropyl (-CH(CH₃)₂) | High | Slightly more Electron-Donating | Significant steric hindrance, slower reaction rates. | Hindrance may slow deprotonation by bulky bases. |

| tert-Butyl (-C(CH₃)₃) | Very High | More Electron-Donating | Severe steric hindrance, significantly reduced reactivity. | Severe hindrance, making deprotonation difficult. |

Exploration of Homologous and Analogous Compounds with Different Carbonyl Substituents

Replacing the phenyl group with other substituents on the carbonyl carbon leads to the formation of homologous and analogous compounds with distinct reactivity profiles. The nature of this substituent (R in R-C(=O)-CH₂-S(O)Et) dictates the fundamental electronic properties of the carbonyl group.

When the phenyl group is replaced by an alkyl group (e.g., methyl or tert-butyl), a dialkyl β-ketosulfoxide is formed. In general, alkyl ketones are more reactive towards nucleophilic addition than aryl alkyl ketones. quora.com This is because the phenyl ring in an aryl alkyl ketone delocalizes the π-electrons of the carbonyl group, reducing its electrophilicity. An alkyl group, being electron-donating, slightly reduces the electrophilicity of the carbonyl carbon compared to an aldehyde, but less so than an aromatic ring. quora.com

| Carbonyl Substituent (R) | Compound Class | Electronic Effect of R | Predicted Carbonyl Electrophilicity | Predicted α-Proton Acidity |

|---|---|---|---|---|

| Phenyl- | Aryl Alkyl Ketone | Resonance Withdrawing | Moderate | Baseline |

| Methyl- | Dialkyl Ketone | Inductively Donating | Higher (than Phenyl) | Lower (Less Acidic) |

| tert-Butyl- | Dialkyl Ketone | Inductively Donating (Sterically Hindered) | Higher (than Phenyl, but sterically hindered) | Lower (Less Acidic) |

| 2-Thienyl- | Heteroaryl Alkyl Ketone | Aromatic, different electronics to Phenyl | Comparable to Phenyl | Comparable to Phenyl |

Comparative Reactivity Studies of Derivatives and Analogues

A comparative analysis of the derivatives and analogues of Ethanone, 2-(ethylsulfinyl)-1-phenyl- reveals a reactivity profile governed by the cumulative electronic and steric contributions of each substituent. The interplay between modifications on the phenyl ring, the alkylsulfinyl group, and the carbonyl substituent allows for fine-tuning of the molecule's chemical behavior.

For reactions involving the formation of an enolate, such as base-catalyzed alkylation, the most reactive derivative would possess a strongly electron-withdrawing group on the phenyl ring (e.g., p-nitro) and a sterically unencumbered alkylsulfinyl group (e.g., methylsulfinyl). The EWG enhances the α-proton acidity, while the small methyl group allows for easy access by a base. youtube.commdpi.com

For reactions dominated by nucleophilic attack at the carbonyl carbon, a derivative lacking a resonance-donating phenyl ring (i.e., an alkyl-substituted analogue) would be inherently more reactive, provided there is minimal steric hindrance. quora.com For example, "1-(Ethylsulfinyl)propan-2-one" (the methyl ketone analogue) would likely undergo nucleophilic addition faster than "Ethanone, 2-(ethylsulfinyl)-1-phenyl-". Within the aryl series, a derivative with a p-nitro substituent would be more reactive than one with a p-methoxy substituent due to the enhanced electrophilicity of the carbonyl carbon. However, if a bulky group like tert-butylsulfinyl is present, the rate of nucleophilic attack would be dramatically reduced for all analogues, regardless of the electronic effects at the carbonyl or phenyl positions. rsc.org

| Derivative / Analogue | Predicted Rate of Enolate Formation | Predicted Rate of Nucleophilic Addition to C=O | Dominant Influencing Factors |

|---|---|---|---|

| 2-(Ethylsulfinyl)-1-(4-nitrophenyl)ethanone | Very High | High | Strong electronic withdrawal from nitro group. |

| 2-(Ethylsulfinyl)-1-phenylethanone | Moderate | Moderate | Baseline electronic and steric effects. |

| 2-(Ethylsulfinyl)-1-(4-methoxyphenyl)ethanone | Low | Low | Strong resonance donation from methoxy group. |

| 2-(tert-Butylsulfinyl)-1-phenylethanone | Low | Very Low | Severe steric hindrance from tert-butyl group. |

| 1-(Ethylsulfinyl)propan-2-one (Methyl ketone analogue) | Low | High | Higher intrinsic electrophilicity of alkyl ketone; low α-acidity. |

Future Directions and Emerging Research Avenues for Ethanone, 2 Ethylsulfinyl 1 Phenyl

Integration with Flow Chemistry Methodologies for Continuous Synthesis

The batch synthesis of chiral β-ketosulfoxides can present challenges in terms of reaction control, scalability, and safety. Continuous flow chemistry offers a powerful alternative to address these issues, enabling precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov The integration of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" synthesis into a continuous flow process represents a significant area for future research.

Table 1: Potential Advantages of Flow Synthesis for "Ethanone, 2-(ethylsulfinyl)-1-phenyl-"

| Parameter | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Often inefficient, leading to localized temperature gradients. | Highly efficient, ensuring uniform temperature distribution. |

| Mass Transfer | Can be limited, affecting reaction rates and selectivity. | Enhanced due to small reactor dimensions and efficient mixing. |

| Safety | Handling of hazardous reagents and intermediates on a large scale can be risky. | Smaller reaction volumes at any given time reduce safety risks. |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Straightforward scalability by extending the operation time or using parallel reactors. |

| Reproducibility | Can be variable due to difficulties in controlling reaction parameters precisely. | High reproducibility due to precise control over reaction conditions. |

Photochemical Transformations and Photoinduced Reactivity

The presence of both a carbonyl chromophore and a chiral sulfoxide (B87167) group in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" makes it an intriguing candidate for photochemical studies. A particularly promising avenue of research is the exploration of photochemical deracemization. This process allows for the conversion of a racemic mixture of a chiral compound into a single enantiomer using light, often in the presence of a photosensitizer. researchgate.netacs.orgnih.govgoogle.comorganic-chemistry.org

Future research could focus on developing a photochemical deracemization protocol for "Ethanone, 2-(ethylsulfinyl)-1-phenyl-". This would involve identifying a suitable chiral photosensitizer that can selectively interact with one enantiomer of the sulfoxide in its excited state, leading to its racemization while leaving the other enantiomer untouched. The development of a continuous flow photoreactor for this process could offer significant advantages in terms of efficiency and scalability. researchgate.netnih.gov Such a system could be integrated with a chiral separation technique, like HPLC, to create a recycle photoreactor system for the production of enantiomerically pure "Ethanone, 2-(ethylsulfinyl)-1-phenyl-". researchgate.netnih.gov

Investigation of Bio-inspired Chemical Transformations

Bio-inspired catalysis offers a green and highly selective approach to chemical transformations. While the synthesis of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" can be achieved through bio-inspired sulfoxidation, the future lies in exploring bio-inspired transformations of the molecule itself. A key area of interest is the enzymatic or microbial reduction of the ketone functionality.

Ketoreductases are enzymes that can catalyze the stereoselective reduction of ketones to alcohols with high enantiopurity. rsc.org Future research should explore the use of whole-cell biocatalysts or isolated ketoreductases for the reduction of the carbonyl group in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-". nih.govrsc.orgnih.gov This would lead to the synthesis of chiral β-hydroxysulfoxides, which are valuable building blocks in organic synthesis. The diastereoselectivity of this reduction, controlled by the existing chiral center at the sulfur atom, would be a critical aspect to investigate. researchgate.net

Table 2: Potential Biocatalytic Reductions of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-"

| Biocatalyst Type | Potential Outcome | Key Research Question |

| Ketoreductases (KREDs) | Stereoselective reduction of the carbonyl group to a hydroxyl group. | Can high diastereoselectivity be achieved, leading to a specific stereoisomer of the corresponding β-hydroxysulfoxide? |

| Whole-cell systems (e.g., yeast, bacteria) | Reduction of the carbonyl group and potentially other transformations on the molecule. | What is the substrate tolerance of various microbial strains for "Ethanone, 2-(ethylsulfinyl)-1-phenyl-"? |

Exploration of New Catalytic Applications and Functional Material Precursors

The unique structural features of "Ethanone, 2-(ethylsulfinyl)-1-phenyl-," particularly its chirality and the presence of coordinating oxygen and sulfur atoms, suggest its potential as a precursor for novel chiral ligands and functional materials.

Chiral sulfoxides have been successfully employed as ligands in asymmetric catalysis. nih.govnih.gov The β-ketosulfoxide moiety in "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" could be chemically modified to create bidentate or tridentate chiral ligands. For instance, the ketone functionality could be converted into an oxime or an amine, introducing an additional coordinating nitrogen atom. These new ligands could then be evaluated in a range of asymmetric catalytic reactions, such as carbon-carbon bond-forming reactions or asymmetric reductions. nih.govacs.orggoogle.comnih.govnih.govresearchgate.netcjps.orgnih.govmdpi.com

The incorporation of chiral units into polymers can lead to materials with unique optical and physical properties. "Ethanone, 2-(ethylsulfinyl)-1-phenyl-" could serve as a chiral monomer or a chiral dopant in the synthesis of functional polymers. For example, polymerization of a derivative of this compound could lead to chiral polymers with interesting chiroptical properties. cjps.org Furthermore, the sulfoxide group is known to be thermoresponsive, and its incorporation into polymers could lead to the development of novel "smart" materials that respond to changes in temperature. nih.govresearchgate.netrsc.org The potential applications of such materials could be in areas like chiral sensing or controlled release systems. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are applicable for preparing Ethanone, 2-(ethylsulfinyl)-1-phenyl-?

- Methodological Answer : The synthesis can involve sulfoxidation of a precursor like 2-(ethylthio)-1-phenylethanone. Oxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C is a standard method for converting thioethers to sulfoxides. Intermediate purity should be monitored via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and confirmed by H NMR (δ 2.5–3.0 ppm for sulfinyl protons). Workup includes quenching with NaSO and column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 column with acetonitrile/water (70:30) at 1 mL/min, UV detection at 254 nm.

- NMR : Confirm sulfinyl group presence via H NMR splitting patterns (e.g., doublet of doublets for chiral sulfoxides) and C NMR (δ ~40–50 ppm for sulfinyl carbon).

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H] peaks matching theoretical molecular weight .

Q. What are the key physicochemical properties relevant to experimental handling?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water.

- Stability : Hygroscopic; store under inert atmosphere at –20°C. Monitor decomposition via IR (disappearance of S=O stretch at ~1050 cm) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer :